Room-Temperature Boronate Formation vs. Traditional Cryogenic Trialkyl Borate Routes
2-Chloro-1,3,2-dioxaborolane reacts with organolithium and organomagnesium reagents at room temperature to yield corresponding boronates, whereas traditional synthesis using trialkyl borates typically requires cryogenic temperatures (below -70 °C) to control exothermicity and side reactions [1]. This temperature differential (≥ 90 °C higher operational temperature) translates to reduced energy consumption and simplified reactor infrastructure for scale-up.
| Evidence Dimension | Reaction temperature for boronate formation |
|---|---|
| Target Compound Data | Room temperature (20-25 °C) |
| Comparator Or Baseline | Trialkyl borate route: -70 °C or lower |
| Quantified Difference | ≥ 90 °C higher operational temperature |
| Conditions | Reaction of dioxaborolanes/dioxaborinanes with RLi or RMgX in ethereal solvents |
Why This Matters
Room-temperature processing eliminates cryogenic infrastructure requirements, reducing capital and operational costs for kilo-lab and pilot-scale syntheses.
- [1] Tetrahedron Letters, 2012, 53(24), 2937-2941. Practical and efficient applications of novel dioxaborolanes and dioxaborinanes in the synthesis of corresponding boronates and their use in the palladium-catalyzed cross coupling reactions. View Source
